molecular formula C25H28N4O3 B2961274 1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-54-8

1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2961274
CAS No.: 921785-54-8
M. Wt: 432.524
InChI Key: KXIRDMWHNOJJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a quinoline core linked to a 2,4-dimethylphenylamino-oxoethoxy group and a piperidine-4-carboxamide moiety. The 2,4-dimethylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

1-[8-[2-(2,4-dimethylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-16-6-8-20(17(2)14-16)27-23(30)15-32-21-5-3-4-18-7-9-22(28-24(18)21)29-12-10-19(11-13-29)25(26)31/h3-9,14,19H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRDMWHNOJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Quinoline moiety : Known for its diverse biological activities.
  • Piperidine ring : Commonly found in various pharmacologically active compounds.
  • Carboxamide functional group : Often associated with enhanced bioactivity and solubility.

Molecular Formula

The molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of approximately 398.47 g/mol.

Research indicates that this compound may interact with various biological targets, including:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A study identified modulators of CFTR that share structural similarities with this compound, suggesting a potential role in regulating ion transport across cell membranes .
  • Cyclin-dependent kinases (CDK) : The compound's structure may allow it to inhibit CDK activity, which is crucial in cell cycle regulation and cancer therapy .

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential for use in treating infections.

Study 1: Anticancer Efficacy

In vitro assays demonstrated that the compound inhibited the growth of CCRF-CEM leukemia cells, with an IC50 value indicating significant cytotoxicity at concentrations below 10 µg/mL . This suggests potential as an anticancer agent.

Study 2: CFTR Modulation

A patent application highlighted the compound's ability to modulate CFTR activity, which could be beneficial in treating cystic fibrosis. The modulation was assessed using cellular assays that measured ion transport efficiency .

Data Table

Biological ActivityTarget/MechanismIC50 Value (µg/mL)Reference
AnticancerCCRF-CEM leukemia cells<10
CFTR ModulationIon transport regulationNot specified
AntimicrobialVarious bacterial strainsNot specified

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Compound (2-(4-Methoxyphenyl)-2-oxoethyl ester) : The 4-methoxyphenyl group introduces polarity via the methoxy oxygen, increasing solubility but reducing membrane permeability compared to the target compound’s dimethyl group .
  • Compound (Azo-linked 2,4-dimethylphenyl) : While sharing the 2,4-dimethylphenyl group, this compound’s azo linker and biphenyl structure confer rigidity, which may limit conformational flexibility compared to the target’s ethoxy bridge .

Modifications to the Piperidine Core

  • Compound (1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide): The aminomethylphenyl substitution introduces a primary amine, increasing polarity and cationic character at physiological pH, which may alter pharmacokinetics .

Heterocyclic Core Variations

  • Quinoline vs. Quinazoline (): Quinazoline-based analogs (e.g., 1-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methyl]-4-piperidinecarboxamide) replace the quinoline nitrogen with an additional nitrile group, altering electron distribution and binding affinity .
  • Pyrimidine Hybrids (): Quinolinone-pyrimidine hybrids exhibit dual heterocyclic systems, broadening target interactions but increasing molecular weight and complexity .

Physicochemical and Pharmacological Properties (Hypothetical Analysis)

Compound Molecular Weight (g/mol) Predicted logP Key Functional Groups Potential Advantages
Target Compound ~450 ~3.5 Quinoline, carboxamide Balanced lipophilicity, H-bonding
Compound 526.66 ~2.8 Quinoline, ester, sulfonyl Enhanced solubility, polar interactions
Compound 294.32 ~1.9 Fluorophenyl, carboxamide Improved metabolic stability

Q & A

Q. Critical Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (DMF, MeCN) enhance reaction efficiency.
  • Catalyst/Base : NMM or Et₃N improves coupling efficiency by deprotonating intermediates.
  • Purification : Column chromatography (C18 reverse-phase) or recrystallization is critical for isolating high-purity products (>95%) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:
Structural elucidation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the quinoline and piperidine rings. For example, aromatic protons in the 2,4-dimethylphenyl group appear as singlet(s) near δ 2.3–2.5 ppm, while the piperidine carboxamide NH resonates at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the ether linkage).
  • HPLC-PDA : Purity (>95%) is assessed using C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) .

Advanced: How can researchers optimize low yields in the piperidine-quinoline coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Pre-activation of Carboxylic Acids : Use of HOBt/DIC or PyBOP to pre-activate the quinoline-4-carboxylic acid before coupling with the piperidine amine .
  • Temperature Control : Conducting reactions at 0–5°C minimizes decomposition of reactive intermediates.
  • Alternative Coupling Agents : Replace PyBOP with EDC/HCl in DCM for improved solubility of hydrophobic intermediates .

Case Study : achieved 59% yield using PyBOP/NMM in DMF, while reported 72% yield with EDC/HOBt in DCM, highlighting solvent-dependent reactivity .

Advanced: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from variations in substituents and crystallinity. A systematic approach includes:

  • Solvent Screening : Test solubility in DMSO, MeOH, and phosphate buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~310 nm for quinoline derivatives) .
  • Crystallinity Analysis : XRPD identifies amorphous vs. crystalline forms, which impact solubility. For example, notes that methoxy groups on quinoline enhance aqueous solubility by 20% compared to chloro-substituted analogs .

Q. Table 1: Solubility Comparison of Analogous Compounds

Compound SubstituentSolubility in PBS (pH 7.4)Source
6,7-Dimethoxyquinoline12.5 mg/mL
8-Trifluoromethylquinoline3.8 mg/mL

Advanced: What computational methods predict the compound’s reactivity and metabolic stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites of electrophilic attack (e.g., quinoline C-2 position) .
  • Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to assess metabolic stability. emphasizes linking simulations to experimental CYP3A4 inhibition data .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability, critical for CNS-targeted studies.

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies should include:

  • Thermal Stress Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. notes that analogs with labile ether linkages degrade by 15% under these conditions .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quinoline derivatives often form N-oxide byproducts.
  • Solution Stability : Assess in DMSO at -20°C; piperidine carboxamides show <5% degradation over 6 months .

Advanced: What strategies validate target engagement in biological assays?

Methodological Answer:

  • SPR/BLI Binding Assays : Measure KD values using immobilized target proteins (e.g., kinases).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates treated with the compound .
  • Mutagenesis Studies : Introduce point mutations (e.g., kinase ATP-binding pocket) to validate binding specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.